Fmoc-N-methyl-O-methyl-L-tyrosine
Description
Evolution of Protecting Group Chemistry in Chemical Peptide Synthesis
The journey of chemical peptide synthesis has been marked by a continuous quest for efficiency, purity, and versatility. A significant milestone in this journey was the shift from the tert-Butyloxycarbonyl (Boc) method to the Fluorenylmethoxycarbonyl (Fmoc) strategy, a transition that has profoundly shaped modern peptide chemistry.
The Boc strategy, one of the earliest widely adopted methods, utilizes acid-labile protecting groups. americanpeptidesociety.org The Boc group protects the alpha-amino group of the amino acid and is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com While effective, the repeated exposure to acid can lead to the degradation of sensitive peptide sequences and the partial removal of acid-sensitive side-chain protecting groups. americanpeptidesociety.orgnih.govnih.gov The final step in Boc chemistry often requires the use of strong, hazardous acids like hydrofluoric acid (HF) to cleave the peptide from the solid support and remove all protecting groups, posing significant safety and handling challenges. lifetein.comiris-biotech.de
The introduction of Fmoc chemistry in the late 1970s offered a milder and more orthogonal alternative. nih.gov The Fmoc group is base-labile, meaning it can be removed under gentle basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. americanpeptidesociety.orglifetein.com This fundamental difference provides several key advantages:
Milder Deprotection Conditions: The use of a mild base for deprotection minimizes acid-catalyzed side reactions and degradation of the peptide chain, which is particularly beneficial for the synthesis of long or complex peptides containing sensitive residues like tryptophan. americanpeptidesociety.orgnih.gov
Orthogonality: Fmoc chemistry employs an orthogonal protection scheme. The Nα-Fmoc group is removed by a base, while the side-chain protecting groups are typically acid-labile (e.g., tert-butyl based). peptide.comnih.gov This orthogonality ensures that the side-chain protecting groups remain intact during the repeated Nα-deprotection steps, preventing unwanted side reactions. peptide.com
Automation and Monitoring: The Fmoc group possesses a strong UV absorbance, which allows for real-time monitoring of the deprotection step, facilitating the automation of peptide synthesis. nih.gov
Safety: The avoidance of highly corrosive and toxic reagents like HF makes the Fmoc strategy safer and more environmentally friendly. iris-biotech.de
These advantages led to the widespread adoption of Fmoc chemistry, which has become the dominant method for solid-phase peptide synthesis (SPPS) in both academic research and industrial production. americanpeptidesociety.orgnih.gov
Orthogonal protection is a cornerstone of modern chemical synthesis, enabling the selective removal of one protecting group in the presence of others. fiveable.me In the context of Fmoc SPPS, this principle is crucial for the synthesis of complex peptides with specific modifications. fiveable.meacs.org
The standard Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system. peptide.comacs.org The Fmoc group on the N-terminus is cleaved by a base, while the tBu-based side-chain protecting groups are removed at the end of the synthesis using an acid, typically TFA. peptide.com This allows for the stepwise elongation of the peptide chain without affecting the protected side chains.
Beyond the basic Fmoc/tBu scheme, a diverse array of orthogonal protecting groups has been developed to enable even more sophisticated modifications. These include groups that are labile to:
Diluted Acid: Allows for selective deprotection under milder acidic conditions than those used for final cleavage. acs.org
Palladium Catalysis: Groups like the allyloxycarbonyl (Alloc) group can be removed under neutral conditions using a palladium catalyst. fiveable.me
Photolysis: Photolabile protecting groups can be cleaved by exposure to light of a specific wavelength. acs.org
Enzymatic Cleavage: Specific enzymes can be used to remove certain protecting groups, offering a high degree of selectivity under mild conditions. psu.edu
These advanced orthogonal strategies empower chemists to perform on-resin modifications such as cyclization, branching, and the introduction of labels or other moieties at specific positions within the peptide sequence. iris-biotech.deacs.org
The Role of N-Methylation in Modifying Amino Acid and Peptide Properties
N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a subtle yet powerful modification that can dramatically alter the properties of amino acids and peptides. nih.govresearchgate.net This seemingly minor change can have profound effects on a peptide's conformation, stability, and biological activity. researchgate.net
Key effects of N-methylation include:
Enhanced Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides. nih.govresearchgate.net This increased resistance to enzymatic degradation can significantly prolong the half-life of a peptide drug in the body. researchgate.net
Improved Membrane Permeability and Bioavailability: N-methylation increases the lipophilicity (fat-solubility) of a peptide, which can enhance its ability to cross cell membranes. nih.govresearchgate.net This can lead to improved oral bioavailability, a highly desirable property for therapeutic peptides.
Modulation of Receptor Interactions: By altering the peptide's conformation and hydrogen bonding capacity, N-methylation can fine-tune its interaction with biological targets, leading to agonists (activators) or antagonists (inhibitors) with specific activities. nih.gov
Reduced Hydrogen Bonding: The N-methyl group eliminates a hydrogen bond donor site in the peptide backbone, which can disrupt secondary structures like alpha-helices and beta-sheets. nih.gov
The strategic incorporation of N-methylated amino acids has become a valuable tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. researchgate.net
Overview of Fmoc-N-methyl-O-methyl-L-tyrosine as a Key Building Block in Peptide Synthesis and Drug Development
This compound is a specialized amino acid derivative that combines the advantages of Fmoc protection with the beneficial properties of both N-methylation and O-methylation of the tyrosine side chain. chemimpex.com This unique combination makes it a valuable building block in the synthesis of advanced peptides for research and pharmaceutical applications. chemimpex.comchemimpex.com
The Fmoc group provides the necessary temporary protection of the alpha-amino group for use in standard Fmoc SPPS. chemimpex.com
The N-methyl group imparts the desirable properties of enhanced proteolytic stability, increased lipophilicity, and conformational constraint, as discussed previously. nih.govresearchgate.net
The incorporation of this compound into a peptide sequence allows researchers to precisely engineer its properties. This building block is particularly useful in the development of:
Bioactive Peptides: Creating peptides with enhanced stability and solubility for use in various biological studies. chemimpex.com
Therapeutic Peptides: Designing peptide-based drugs with improved pharmacokinetic profiles, such as longer duration of action and better absorption. chemimpex.com
Peptide Mimetics: Developing novel structures that mimic the biological activity of natural peptides but with superior drug-like properties.
In essence, this compound represents a sophisticated tool in the peptide chemist's arsenal, enabling the rational design and synthesis of next-generation peptide therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSGZVWEBYEIV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Solid Phase Peptide Synthesis Spps Techniques Utilizing Fmoc N Methyl O Methyl L Tyrosine
Challenges and Strategies in Coupling Sterically Hindered N-Methyl Amino Acids in SPPS
The incorporation of N-methylated amino acids, such as Fmoc-N-methyl-O-methyl-L-tyrosine, into a peptide sequence during SPPS presents significant challenges primarily due to steric hindrance. cem.comnih.gov The presence of a methyl group on the amide nitrogen increases the bulkiness around the reaction center, which can impede the coupling reaction. cem.com This steric hindrance makes it difficult to achieve complete and efficient coupling, often leading to lower yields and the formation of deletion sequences, especially when consecutive N-methylated residues are present. cem.comresearchgate.net
Low coupling yields are a primary obstacle when incorporating sterically hindered N-methylated amino acids. peptide.com To address this, several strategies have been developed to enhance coupling efficiency.
Specialized Coupling Reagents: The choice of coupling reagent is critical for driving the reaction to completion. While standard reagents may be insufficient, more potent activating agents have proven effective. peptide.combachem.com
Phosphonium (B103445) and Aminium/Uronium Salts: Reagents like PyAOP (7-Aza-benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526)/1-hydroxy-7-azabenzotriazole) are highly effective for coupling N-methyl amino acids. nih.gov HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful reagent, though it can sometimes be less effective than alternatives for particularly difficult couplings. peptide.com
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): This reagent was specifically developed to overcome the limitations of PyBOP in coupling N-methyl-amino-acids. bachem.com
Optimized Reaction Conditions: Beyond the choice of reagent, adjusting the reaction conditions can significantly improve yields.
Microwave-Enhanced SPPS: The application of microwave energy can accelerate and drive difficult couplings of bulky amino acids to completion. cem.com
Elevated Temperatures: Performing coupling reactions at higher temperatures (35-50°C) can help overcome the activation energy barrier imposed by steric hindrance. researchgate.net
Double or Triple Coupling: Repeating the coupling step is a common strategy to ensure the reaction goes to completion and minimize deletion products. researchgate.net
A comparative analysis of different coupling reagents for sterically hindered amino acids is presented below:
| Coupling Reagent | Efficacy with N-Methyl Amino Acids | Notes |
| PyAOP | High | Recommended for difficult couplings. nih.gov |
| PyBOP/HOAt | High | A promising option for N-methyl amino acid incorporation. nih.gov |
| HATU | Generally effective | May be less effective than PyAOP or PyBOP/HOAt in some cases. peptide.com |
| PyBrOP | High | Specifically developed for challenging N-methyl couplings. bachem.com |
| Standard Carbodiimides (e.g., DIC) | Lower | Often require additives and may still result in incomplete coupling. nih.gov |
The synthesis of peptides containing N-methylated amino acids is prone to several side reactions that can compromise the purity and yield of the final product.
Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, is a significant concern in peptide synthesis, particularly when activating the carboxyl group. highfine.compeptide.com While N-methylamino acids were initially thought to be less prone to racemization due to their inability to form oxazolones, studies have shown that they can still undergo significant racemization, sometimes even more so than their non-methylated counterparts. cdnsciencepub.com
Key factors influencing racemization include:
Coupling Method: The choice of coupling reagent and additives plays a crucial role. The use of additives like HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), and Oxyma (B123771) Pure can suppress racemization. highfine.compeptide.com Coupling through an N-hydroxysuccinimide (HONSu) ester has been shown to yield stereochemically pure products. cdnsciencepub.com
Base: The basicity and steric hindrance of the organic base used can influence racemization. highfine.com Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine. highfine.com
Protecting Groups: The type of N-terminal protecting group can affect the degree of racemization. researchgate.net
Diketopiperazine (DKP) formation is a major side reaction that occurs at the dipeptide stage, particularly in Fmoc-based SPPS. peptide.comchempep.com It involves the intramolecular cyclization of the N-terminal amino group, which cleaves the peptide from the resin. chempep.com This side reaction is especially prevalent when proline or other secondary amino acids are in the first or second position of the peptide chain. peptide.comnih.gov
Strategies to minimize DKP formation include:
Choice of Resin: Using 2-chlorotrityl chloride resin is preferred as its steric bulk inhibits DKP formation. peptide.comacs.org
Dipeptide Coupling: Incorporating the first two amino acids as a pre-formed dipeptide unit bypasses the vulnerable dipeptide-resin intermediate. peptide.com
Optimized Deprotection: Using milder Fmoc deprotection conditions or alternative reagents like 2% DBU/5% piperazine (B1678402) in NMP can drastically reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF. acs.org
Additives: The use of additives like oxyma during synthesis has been shown to improve the stability of peptide intermediates against DKP degradation. nih.gov
The following table summarizes conditions that influence DKP formation:
| Factor | Condition Favoring DKP Formation | Condition Suppressing DKP Formation |
| Peptide Sequence | Penultimate proline or other secondary amino acids. peptide.comnih.gov | Avoiding susceptible sequences at the C-terminus. |
| Resin | Standard resins like Wang or Rink amide. | 2-chlorotrityl chloride resin. peptide.comacs.org |
| Fmoc Deprotection | Standard 20% piperidine in DMF. acs.org | 2% DBU/5% piperazine in NMP. acs.org |
| Additives | Absence of stabilizing additives. | Use of oxyma. nih.gov |
During the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA), fragmentation of the peptide backbone can occur. nih.gov This is a notable issue in peptides containing N-methylated amino acids. researchgate.net The fragmentation can happen between consecutive N-methylated residues. nih.gov The duration of the cleavage step has been shown to significantly impact the outcome of the synthesis. nih.gov In some cases, a methyl group can migrate from a trimethyllysine residue during fragmentation in mass spectrometry analysis, highlighting the potential for unexpected rearrangements. nih.gov
The synthesis of peptides with multiple consecutive N-methylated residues is particularly challenging due to the cumulative steric hindrance. researchgate.net This often leads to incomplete couplings and results in deletion sequences, where one or more amino acids are missing from the final peptide. researchgate.net Deletions are more common adjacent to sterically demanding N-methylated residues like N(Me)-Val and N(Me)-Ile. researchgate.net To combat this, repeated coupling steps (double or triple couplings) are frequently employed to drive the reaction to completion. researchgate.net Additionally, incomplete deprotection of the N-terminal protecting group (e.g., Boc group) can also lead to deletion products. nih.gov
Mitigation of Undesired Side Reactions During N-Methylated Peptide Synthesis
Optimization of Coupling Reagents and Reaction Conditions for N-Methylated Peptides
The incorporation of N-methylated amino acids, such as this compound, into peptide chains presents significant steric challenges that necessitate specialized strategies to achieve high coupling efficiencies. The substitution on the amide nitrogen hinders the approach of the incoming activated amino acid, often leading to low yields and incomplete reactions. Consequently, optimization of coupling reagents and reaction conditions is paramount for the successful solid-phase peptide synthesis (SPPS) of N-methyl-rich peptides.
Evaluation of High-Efficiency Coupling Reagents (e.g., PyAOP, PyBOP, HOAt)
Standard coupling reagents are often ineffective for mediating the formation of peptide bonds involving two N-methylated amino acids. nih.gov Research has therefore focused on evaluating more potent activating agents. Phosphonium and aminium salt-based reagents are preferred due to their high reactivity and the rapid formation of activated species. sigmaaldrich.com Among these, reagents based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have proven to be particularly effective. sigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt structure provides anchimeric assistance during the coupling reaction, enhancing the rate and efficiency, making reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) highly efficient for difficult couplings. sigmaaldrich.com
PyAOP, the phosphonium salt derivative of HOAt, is noted as especially effective for coupling N-protected N-methyl amino acids, including to other N-methyl amino acids. peptide.comiris-biotech.deresearchgate.net Similarly, the combination of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) with the additive HOAt has been identified as one of the most promising methods for these challenging couplings. nih.gov While PyBOP alone may be insufficient, the presence of HOAt significantly boosts its performance. Halogeno-phosphonium reagents, such as PyBrOP, were also developed specifically to overcome the limitations of other reagents in coupling N-methylated amino acids, demonstrating high reactivity. bachem.comuni-kiel.de
| Coupling Reagent/System | Reagent Type | Key Findings for N-Methylated Peptides | References |
|---|---|---|---|
| PyAOP | Phosphonium Salt (HOAt-based) | Highly effective for coupling N-protected N-methyl amino acids, even in sterically demanding N-Me to N-Me couplings. | nih.govpeptide.comiris-biotech.depeptide.com |
| PyBOP / HOAt | Phosphonium Salt (HOBt-based) with HOAt Additive | Considered one of the most promising and effective systems for coupling N-methylamino acids. The addition of HOAt is crucial for its efficacy. | nih.govpeptide.com |
| HATU | Aminium Salt (HOAt-based) | Successfully used for couplings of N-methyl amino acids, demonstrating higher efficiency than HOBt-based aminium salts like HBTU. | bachem.compeptide.com |
| PyBrOP | Phosphonium Salt (Halogeno-) | Developed to overcome issues with other reagents in N-methyl couplings; demonstrates higher reactivity for difficult sequences. | bachem.comuni-kiel.de |
| BOP-Cl | Phosphonium Salt (Halogeno-) | Has been utilized for coupling N-methyl amino acids. | peptide.com |
Impact of Catalytic Additives (e.g., HCl) and Reaction Kinetics Control
Additives play a crucial role in enhancing reaction rates and suppressing side reactions, particularly racemization. uni-kiel.de In phosphonium and aminium salt-mediated couplings, additives like HOBt and, more effectively, HOAt are incorporated into the activated ester, increasing its reactivity. sigmaaldrich.com For N-methylated residues, HOAt is a superior additive due to its ability to accelerate the sluggish coupling reactions. nih.govbachem.com
Recent investigations have revealed that strong Brønsted acids, such as hydrochloric acid (HCl), can act as critical catalytic additives, particularly in flow chemistry systems. springernature.comnih.gov The addition of a strong acid is key to generating a highly reactive acyl N-methylimidazolium cation intermediate, which significantly accelerates the amidation reaction between amino acids. springernature.comnih.gov This strategy allows for the synthesis of N-methylated dipeptides in high yields without significant racemization. springernature.com Control over reaction kinetics is essential; the rapid generation of a highly reactive species must be balanced to prevent side reactions. This is often achieved through precise stoichiometric control and by maintaining optimal reaction temperatures and times.
Implementation of Double and Triple Coupling Procedures to Mitigate Issues
Even with optimized reagents and conditions, the steric hindrance associated with this compound and other N-methylated residues can prevent reactions from reaching completion in a single step. To overcome incomplete couplings, a common and effective strategy is the implementation of multiple coupling cycles. biotage.com
A "double coupling" procedure involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of activated amino acid and coupling reagents before proceeding to the next Fmoc deprotection step. biotage.comsciencemadness.org This approach helps to drive the reaction to completion and is frequently recommended for sterically hindered amino acids. biotage.com For particularly challenging sequences, such as coupling an N-methyl amino acid onto another N-methylated residue, a second or even third coupling may be necessary to achieve a quantitative yield. peptide.com The success of each coupling step can be monitored using qualitative tests, and if the test indicates an incomplete reaction, a recoupling is performed. peptide.com This method was successfully used with the reagent DMT-MM to achieve high conversion in difficult couplings involving N-methylated amines. acs.org
Micro-Flow Peptide Bond Formation for N-Methylated Peptides
Conventional batch-based solid-phase peptide synthesis (SPPS) has limitations regarding reaction time, cost, and waste generation. acs.orgnih.gov Micro-flow technology, where reactions occur in channels with an inner diameter of 1 mm or less, has emerged as a powerful alternative that addresses many of these challenges, especially for complex sequences like N-methylated peptides. acs.orgresearchgate.net
Advantages of Micro-Flow Technology for Complex Peptide Sequences
Micro-flow systems offer numerous advantages over traditional batch synthesis, which are particularly beneficial when synthesizing challenging peptides containing residues like this compound. acs.orgresearchgate.net One of the primary benefits is the high surface-area-to-volume ratio, which allows for extremely rapid and precise temperature control. u-tokyo.ac.jp This enables the use of high temperatures to accelerate slow coupling reactions without causing the degradation or side reactions that would occur in a batch reactor. acs.orgresearchgate.net
Furthermore, the short diffusion length in microreactors ensures efficient mixing and allows for precise control over reaction times, often on the scale of seconds. u-tokyo.ac.jpchemrxiv.org This precise temporal control is critical for minimizing side reactions such as racemization. nii.ac.jp The technology also enhances safety when handling hazardous reagents and allows for facile, reproducible scale-up. nih.govresearchgate.netscilit.com These features make micro-flow synthesis a highly efficient method for producing complex peptides, including specialty peptides with improved metabolic stability and receptor selectivity. acs.orgresearchgate.net
| Advantage of Micro-Flow Technology | Impact on N-Methylated Peptide Synthesis | References |
|---|---|---|
| Precise Temperature Control | Allows for high-temperature reactions to accelerate slow couplings without significant degradation or side reactions. | acs.orgresearchgate.netu-tokyo.ac.jp |
| Precise Reaction Time Control | Minimizes exposure to harsh conditions, reducing side reactions like racemization. Residence time can be controlled with second-level accuracy. | u-tokyo.ac.jpchemrxiv.orgnii.ac.jp |
| Efficient Mixing & Heat Transfer | Ensures homogeneous reaction conditions, leading to higher reproducibility and yields. | u-tokyo.ac.jp |
| Facile and Reproducible Scale-Up | Allows for consistent production from research to larger scales by continuous operation. | nih.govresearchgate.net |
| Enhanced Safety | Minimizes risks associated with handling hazardous or unstable reagents required for difficult couplings. | nih.govresearchgate.net |
Precise Control of Reaction Parameters for Enhanced Yields and Purity in N-Methylated Peptide Synthesis
The synthesis of N-methylated peptides, which is often plagued by low yields and impurities in batch mode, can be significantly improved through the precise parameter control offered by micro-flow reactors. springernature.comnih.gov The ability to accurately manage residence time, temperature, and stoichiometry allows for the use of highly reactive intermediates that would be difficult to control in a batch setting. springernature.comacs.org
Influence of N Methylation and O Methylation on Peptide Conformation and Biological Activity
Structural and Conformational Studies of N-Methylated Peptide Analogues
The introduction of a methyl group on the amide nitrogen (N-methylation) or the hydroxyl group of a side chain (O-methylation) significantly influences the three-dimensional structure of peptides. These modifications can lead to the development of novel peptide structures with enhanced stability and specific biological activities.
Production of Stable Foldamers with Different Topology
N-methylation is a key strategy in the creation of foldamers, which are unnatural oligomers that adopt stable, predictable secondary structures. nih.govresearchgate.netnih.gov This modification can induce different topologies compared to their natural counterparts. nih.gov For instance, while most peptides with N-methylated residues tend to prefer an extended conformation researchgate.net, some studies have shown they can also form helical structures. researchgate.netresearchgate.net The introduction of N-methyl groups can decrease the number of possible hydrogen bonds, which, combined with increased flexibility, leads to diverse secondary structures. researchgate.net This has been instrumental in designing foldamers with specific shapes and functions, such as α-helical conformations that exhibit remarkable stability. rsc.org
The synthesis of libraries of N-methylated cyclic peptides has provided valuable insights into how these modifications modulate peptide conformation. nih.govresearchgate.net For example, a library of N-methylated cyclic alanine (B10760859) pentapeptides demonstrated that N-methylation can lead to conformationally homogeneous peptides. researchgate.netcapes.gov.br These stable foldamers are crucial for developing new therapeutic agents and for understanding the spatial requirements of peptide-receptor interactions. nih.govresearchgate.net
Conformational Heterogeneity and its Implications for Peptide Function
While N-methylation can lead to stable structures, it can also introduce conformational heterogeneity, where a peptide exists as a mixture of different conformers. mdpi.com This flexibility can be advantageous for peptide function. The ability of a peptide to adopt multiple conformations can be crucial for its biological activity, allowing it to bind to different targets or to adapt to the binding pocket of a specific receptor.
Nuclear Magnetic Resonance (NMR) studies have been pivotal in revealing the conformational impact of N-methylation. researchgate.net For example, NMR analysis of a library of N-methylated cyclic peptides based on cyclo(-D-Ala-L-Ala4-) showed various populations of major and minor conformers that were slowly interconverting. researchgate.net This conformational flexibility, arising from the lower energy barrier for cis/trans isomerization of the N-methylated amide bond, can be a useful feature for modulating the strength of intermolecular interactions and, consequently, the biological activity of the peptide. researchgate.netnih.gov
Enhancement of Peptide Stability and Resistance to Proteolytic Degradation
A significant advantage of N-methylation is the enhanced stability of the resulting peptide analogues against enzymatic degradation. nih.govresearchgate.netnih.govnih.gov The N-methyl group acts as a steric shield, protecting the amide bond from cleavage by proteases. researchgate.netresearchgate.net This increased resistance to proteolysis is a critical factor in improving the in vivo half-life of peptide drugs. nih.govresearchgate.net
For example, studies on melanocortin peptides have shown that while N-methylation can sometimes decrease biological activity by altering the active conformation, it consistently maintains or improves stability against degradation by intestinal enzymes. nih.gov This enhanced stability is a key attribute for developing orally bioavailable peptide therapeutics. The prevention of degradation by exopeptidases and endopeptidases in blood serum is a major hurdle in peptide drug development, and N-methylation offers a robust solution. researchgate.netresearchgate.net
Modulation of Pharmacokinetic Properties through N-Methylation
N-methylation is a widely used strategy to improve the pharmacokinetic profiles of peptide drug candidates. nih.govnih.govnih.gov By altering the physicochemical properties of the peptide, this modification can lead to better absorption, distribution, metabolism, and excretion (ADME) characteristics.
Improved Lipophilicity and Bioavailability for Pharmacological Purposes
N-methylation generally increases the lipophilicity of peptides. nih.govnih.gov This is because the methyl group masks the polar N-H group, reducing its ability to form hydrogen bonds with water. nih.gov Increased lipophilicity can lead to improved oral bioavailability, as the peptide is better able to cross the lipid-rich barriers of the gastrointestinal tract. nih.govnih.gov
However, the relationship between N-methylation, lipophilicity, and solubility is not always straightforward. In some cases, N-methylation can unexpectedly increase aqueous solubility due to conformational changes that expose more polar surface area. rsc.org Despite this complexity, multiple N-methylation has been successfully employed to drastically improve the intestinal permeability and oral bioavailability of peptides, as demonstrated with a tri-N-methylated analog of a somatostatin (B550006) cyclopeptide which achieved 10% oral bioavailability. nih.gov
Facilitation of Cell Membrane Permeation for Drug Delivery
The increased lipophilicity and altered conformation resulting from N-methylation can also facilitate the passive diffusion of peptides across cell membranes. researchgate.netnih.gov This is a crucial property for intracellular drug delivery. Studies have shown a strong correlation between the calculated lipophilicity (cLogP) of N-methylated compounds and their ability to permeate cells. nih.gov
By reducing the number of solvent-exposed polar groups and promoting conformations that shield the polar backbone, N-methylation enhances the ability of peptides to enter cells. nih.govnih.gov This has been demonstrated in studies where N-methylated compounds showed increased cellular uptake compared to their unmethylated counterparts. nih.gov This improved cell permeability opens up new possibilities for targeting intracellular proteins and developing novel therapeutics for a wide range of diseases.
Research Applications and Therapeutic Development of Peptides Incorporating Fmoc N Methyl O Methyl L Tyrosine
Design and Synthesis of Bioactive Peptide Analogues.chemimpex.com
The incorporation of Fmoc-N-methyl-O-methyl-L-tyrosine into peptide chains is a key strategy in the design of new bioactive peptide analogues. chemimpex.com This modified amino acid, with its N-methyl and O-methyl groups, offers a unique combination of properties that researchers use to fine-tune the biological activity and physical characteristics of peptides. The N-methylation provides resistance to enzymatic breakdown, a common problem with natural peptides, while the O-methylation can influence how the peptide folds and interacts with its target. nih.govmdpi.com
Development of Enzyme Inhibitors and Modulators.nih.gov
The specific structure of this compound makes it a valuable building block for creating enzyme inhibitors and modulators. nih.gov By placing this amino acid at key positions within a peptide sequence, scientists can design molecules that fit precisely into the active site of an enzyme, blocking its normal function. This is a common strategy in drug development for a wide range of diseases. The N-methyl group can also help to lock the peptide into a specific shape that is ideal for binding to the enzyme. nih.gov
Exploration of Receptor Agonists and Antagonists.chemimpex.comnih.gov
The development of receptor agonists (which activate receptors) and antagonists (which block receptors) is another important area where this compound is used. chemimpex.comnih.gov The compound's structure can be adjusted to create peptides that either mimic the natural ligand of a receptor, thereby activating it, or block the receptor to prevent its activation. chemimpex.com This is particularly useful in the study of neurotransmitter systems and other cellular signaling pathways. chemimpex.com
Contributions to Pharmaceutical Research and Drug Discovery.chemimpex.comsigmaaldrich.com
This compound has made significant contributions to pharmaceutical research and drug discovery. chemimpex.comsigmaaldrich.com Its use in the synthesis of peptide-based drugs has led to the development of new therapeutic agents with improved properties. chemimpex.com The ability to create peptides with enhanced stability and specific functions has opened up new possibilities for treating a variety of conditions. chemimpex.com
Application as Building Blocks in Combinatorial Chemistry for New Drug Screening.nih.gov
In the search for new drugs, scientists often create large libraries of related compounds, a process known as combinatorial chemistry. nih.gov this compound is an ideal building block for these libraries because it can be easily incorporated into peptides using automated synthesis techniques. chemimpex.com This allows for the rapid creation of thousands of different peptide analogues, which can then be screened for desirable biological activities.
Optimization of Therapeutic Peptides and Drug Candidates.chemimpex.comsigmaaldrich.com
Once a promising peptide drug candidate has been identified, this compound can be used to optimize its properties. chemimpex.comsigmaaldrich.com By strategically replacing natural amino acids with this modified one, researchers can improve the peptide's stability, solubility, and potency. chemimpex.com This process of fine-tuning is a critical step in the development of any new drug.
Development of Peptidyl Amides for Enhanced Metabolic Stability.
A key challenge in the development of peptide drugs is their rapid breakdown by enzymes in the body. nih.gov One way to overcome this is to modify the peptide's structure to make it more resistant to degradation. The N-methylation of the peptide backbone, which is a feature of this compound, is a well-established method for increasing metabolic stability. nih.govmdpi.com This modification helps to protect the peptide from being broken down by proteases, leading to a longer half-life in the body and improved therapeutic effects. nih.gov
Advanced Materials Science and Bioengineering Applications
The incorporation of this compound into peptides has opened new avenues in the development of advanced biomaterials and bioengineering strategies.
Bioconjugation, the process of linking biomolecules, is essential for creating targeted therapies and diagnostic tools. chemimpex.com this compound is utilized in these techniques to attach peptides to other molecules, such as drugs or imaging agents. chemimpex.comchemimpex.com This modification can improve the delivery and effectiveness of therapeutic agents. chemimpex.comchemimpex.com While traditional bioconjugation methods often target cysteine and lysine (B10760008) residues, tyrosine bioconjugation is emerging as a powerful alternative. rsc.org This approach allows for site-selective modification of proteins, yielding homogenous products. nih.gov The ability to attach various molecules, including fluorophores and synthetic peptides, to proteins highlights the versatility of tyrosine-focused bioconjugation strategies. nih.gov
Table 1: Comparison of Bioconjugation Strategies
| Strategy | Target Amino Acid | Key Features |
| Traditional | Cysteine, Lysine | Widely used and extensively researched. rsc.org |
| Emerging | Tyrosine | Allows for site-selective modification and creation of homogenous products. rsc.orgnih.gov |
The Fmoc group, a bulky aromatic moiety, plays a significant role in driving the self-assembly of peptides into various nanostructures. nih.gov These structures, including nanofibers and hydrogels, are stabilized by non-covalent interactions like π-stacking and hydrogen bonding. nih.govresearchgate.net Fmoc-modified peptides, even those with single amino acids, have demonstrated the ability to form these ordered assemblies. nih.gov
Hydrogels formed from these self-assembling peptides are of particular interest for applications in tissue engineering, regenerative medicine, and controlled drug delivery. researchgate.netnih.govcapes.gov.br They create three-dimensional scaffolds that can support cell growth. researchgate.netnih.govcapes.gov.br The properties of these hydrogels can be tuned by factors such as pH, ionic strength, and temperature. researchgate.net For instance, research has shown that Fmoc-dipeptides can self-assemble into hydrogels composed of nanofiber networks. researchgate.net These materials provide new opportunities for developing bioactive and cell-adhesive scaffolds for biomedical applications. researchgate.netnih.gov
Table 2: Examples of Self-Assembled Nanostructures from Fmoc-Peptides
| Fmoc-Peptide | Resulting Nanostructure | Potential Application |
| Fmoc-dipeptides | Hydrogels, Nanofibers | Tissue engineering, drug delivery researchgate.netnih.govcapes.gov.br |
| Fmoc-Phe-Ser | Spherical gold nanoparticles | Catalysis, sensing researchgate.net |
| Fmoc-Phe-Tyr | Rectangular gold nanoplates | Catalysis, sensing researchgate.net |
Applications in Neuroscience Research
This compound and related tyrosine derivatives are valuable tools in the field of neuroscience. chemimpex.comchemimpex.com
This modified amino acid plays a role in the development of compounds designed to modulate the activity of neurotransmitter receptors. chemimpex.com The study of these interactions is crucial for understanding brain function and developing potential treatments for neurological disorders. chemimpex.comchemimpex.com The unique structure of peptides containing this compound can influence their binding to and modulation of these receptors.
By aiding in the synthesis of neuropeptides, this compound contributes to the study of neurological functions and disorders. chemimpex.com Tyrosine derivatives are precursors to important neurotransmitters, and research involving these compounds helps to elucidate the complex mechanisms underlying brain function. chemimpex.com For example, studies on the uptake of radiolabeled tyrosine analogues like O-(2-[18F]fluoroethyl)-L-tyrosine (FET) in the brain provide insights into tumor metabolism and can aid in the diagnosis of brain neoplasms. nih.gov Furthermore, research has shown that L-tyrosine availability can affect catecholamine levels in different brain regions, which has implications for understanding conditions like depression and anxiety. nih.gov
Protein Engineering for Modified Functionality and Stability
In the field of protein engineering, this compound is used to create modified proteins with enhanced properties. chemimpex.comchemimpex.com By incorporating this unnatural amino acid into a protein's sequence, scientists can explore structure-function relationships and develop proteins with improved stability and functionality. chemimpex.comchemimpex.com This is particularly relevant in biotechnology and synthetic biology, where tailored proteins are needed for various applications. chemimpex.com The N-methyl and O-methyl modifications contribute to increased stability, which is a desirable trait in engineered proteins. chemimpex.com
Future Perspectives in Fmoc N Methyl O Methyl L Tyrosine Research
Advancements in Sustainable and Green Peptide Synthesis Methodologies
The production of complex peptides is traditionally associated with significant environmental challenges, primarily due to the large volumes of organic solvents and reagents required. advancedchemtech.com Conventional solid-phase peptide synthesis (SPPS), while effective, generates substantial waste, with solvents accounting for 80-90% of the total. advancedchemtech.com Recognizing this, the field is moving towards more sustainable and "green" practices.
Future methodologies applicable to the synthesis of peptides containing Fmoc-N-methyl-O-methyl-L-tyrosine will likely focus on several key innovations:
Green Solvents: Research is actively exploring replacements for common, hazardous solvents like dimethylformamide (DMF). acs.org Alternatives such as water-based systems, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being investigated to reduce toxicity and environmental impact. advancedchemtech.comacs.org
Chemoenzymatic Processes: The use of enzymes in peptide synthesis, known as biocatalysis, offers a highly selective and environmentally friendly alternative to purely chemical methods. oxfordglobal.com Enzymatic ligation operates under mild conditions, reducing waste and by-products. acs.orgoxfordglobal.com
Energy-Efficient Methods: Techniques such as microwave and ultrasound-assisted synthesis can accelerate reactions, leading to improved yields and lower energy consumption. advancedchemtech.com
These advancements aim to make the synthesis of specialized peptides not only more efficient but also environmentally responsible, aligning with the broader goals of green chemistry. rsc.org
Expanding the Scope of N-Methylated Amino Acid Libraries for Drug Discovery
N-methylation of the peptide backbone is a powerful and widely used strategy to enhance the therapeutic potential of peptide-based drugs. nih.govnih.gov This modification can significantly improve a peptide's metabolic stability by making it resistant to degradation by peptidases, increase its cell permeability, and modulate its receptor binding affinity and selectivity. nih.govresearchgate.net The success of naturally occurring, multiply N-methylated peptides like cyclosporine, which has good oral bioavailability, has inspired medicinal chemists to explore this modification extensively. nih.govnih.gov
Despite its benefits, the incorporation of N-methylated amino acids into peptides has been hampered by the limited commercial availability and high cost of the required building blocks. enamine.net Therefore, a significant future perspective is the expansion of N-methylated amino acid libraries. This involves:
Developing Novel Synthesis Methods: Creating efficient, cost-effective, and scalable methods for producing a wide variety of Fmoc-N-methylated amino acids is crucial. nih.gov Recent protocols for on-resin N-methylation are a step in this direction. nih.gov
Building Diverse Libraries: Expanding the collection of available N-methylated building blocks, including derivatives like this compound, will provide researchers with more tools to fine-tune peptide properties. enamine.netacs.org
Integration with High-Throughput Screening: The development of DNA-encoded libraries (DELs) incorporating N-methylated residues allows for the rapid screening of vast numbers of compounds, accelerating the discovery of new drug leads. nih.gov
By systematically expanding these libraries, researchers can more effectively conduct "N-methyl scanning" of promising peptides to optimize their pharmacokinetic profiles and unlock new therapeutic candidates. nih.gov
Computational Design and Prediction of N-Methylated Peptide Architectures
The introduction of an N-methyl group into a peptide backbone has profound effects on its three-dimensional structure. It restricts the conformational flexibility of the peptide chain, which can pre-organize it into a specific shape that is optimal for binding to a biological target. researchgate.net Understanding and predicting these conformational changes is critical for rational drug design but presents a significant challenge for computational modeling. youtube.comnih.gov
Future progress in this area will be driven by advanced computational tools:
Specialized Prediction Models: Standard protein structure prediction methods are often inadequate for small, modified peptides that lack regular secondary structures. youtube.com To address this, new models are being developed. A notable example is MeDCycFold, a deep learning model derived from AlphaFold, specifically designed to quickly and accurately predict the structures of cyclic peptides containing N-methylated and D-amino acids. sciety.org
Molecular Dynamics (MD) Simulations: While computationally intensive, MD simulations are essential for exploring the ensemble of different conformations a peptide can adopt in solution. youtube.com These simulations provide insight into how N-methylation influences the peptide's flexibility and preferred shapes.
Quantum Mechanics/Molecular Mechanics (QM/MM): For peptides with non-standard amino acids, hybrid QM/MM methods can provide highly accurate structural calculations, which are crucial when experimental data is difficult to obtain. researchgate.net
Combining these computational approaches allows for the in silico design of N-methylated peptides with predefined structures, improving their stability and binding affinity for specific targets before they are synthesized in the lab. nih.gov
Emerging Therapeutic and Biotechnological Avenues for Modified Peptides
The unique properties conferred by modifications such as N- and O-methylation make peptides valuable candidates for a wide range of therapeutic and biotechnological applications. nih.gov Peptides are noted for their high target specificity and low toxicity compared to small molecule drugs. acs.org Modifications are key to overcoming their natural limitations, such as poor stability and bioavailability. nih.govnih.gov
Emerging avenues for peptides incorporating building blocks like this compound include:
Targeted Cancer Therapy: Modified peptides are being developed as anticancer agents that can inhibit tumor growth, block angiogenesis, or act as immunomodulators. mdpi.com They are also used as peptide-drug conjugates to deliver cytotoxic agents specifically to cancer cells, minimizing side effects. nih.gov
Next-Generation Antimicrobials: With rising antibiotic resistance, antimicrobial peptides (AMPs) are a promising alternative. mdpi.com Modifications can enhance their stability and efficacy against multidrug-resistant bacteria, viruses, and fungi. mdpi.comnih.gov
Cell-Penetrating Peptides (CPPs): Peptides can be engineered to carry molecular cargo, such as other drugs or nanoparticles, across cell membranes. acs.org This is a powerful strategy for delivering therapeutics to intracellular targets that are otherwise difficult to reach.
Modulating Protein-Protein Interactions (PPIs): Many diseases are driven by faulty PPIs, which are challenging targets for traditional drugs. nih.gov The larger, more complex surfaces of macrocyclic and modified peptides make them particularly well-suited for disrupting these interactions. nih.gov
As synthesis and design capabilities improve, the application of modified peptides in precision medicine and biotechnology is expected to grow significantly, addressing unmet medical needs across oncology, infectious diseases, and metabolic disorders. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1260595-45-6 | advancedchemtech.com |
| Molecular Formula | C₂₆H₂₅NO₅ | advancedchemtech.com |
| Molecular Weight | 431.49 g/mol | advancedchemtech.com |
| Appearance | Pale white solid | advancedchemtech.com |
| Purity | ≥ 99% (HPLC) | advancedchemtech.com |
| Primary Application | Peptide Synthesis | advancedchemtech.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Fmoc-N-Me-L-Tyr(Me)-OH |
| Dimethylformamide | DMF |
| 2-methyltetrahydrofuran | 2-MeTHF |
Q & A
Basic: What are the standard protocols for incorporating Fmoc-N-methyl-O-methyl-L-tyrosine into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
this compound is typically incorporated into SPPS using a standard Fmoc/t-Bu strategy. The protocol involves:
- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF, followed by thorough washing with DMF.
- Coupling : Activation of the amino acid with coupling agents like HBTU/HOBt or OxymaPure/DIC in DMF, with a 2-4× molar excess relative to resin capacity.
- Methylation Handling : The O-methyl group remains stable under acidic cleavage conditions (e.g., TFA cocktails), but researchers should verify compatibility with other protecting groups (e.g., t-Bu in related derivatives, as seen in Fmoc-Tyr(tBu)-OH) .
- Purification : Post-synthesis, reverse-phase HPLC with C18 columns is recommended, using gradients of acetonitrile/water (0.1% TFA) for optimal resolution .
Basic: How is the purity of this compound assessed, and what thresholds are acceptable for research use?
Methodological Answer:
Purity is evaluated via:
- HPLC Analysis : A ≥97% purity threshold is standard for biochemical applications. Baseline separation of the target compound from impurities (e.g., diastereomers or deprotected byproducts) is critical .
- Chiral Purity : Enantiomeric excess is assessed using chiral HPLC or polarimetry. Acceptable limits for D-enantiomer contamination are ≤0.5% .
- Moisture Content : Karl Fischer titration ensures ≤1.0% water content to prevent hydrolysis during storage .
Advanced: What strategies mitigate side reactions during the coupling of this compound in automated synthesizers?
Methodological Answer:
Key strategies include:
- Double Coupling : For sterically hindered residues like N-methylated amino acids, sequential couplings with fresh reagents improve incorporation efficiency.
- Temperature Control : Performing reactions at 25–40°C enhances kinetics while avoiding racemization .
- Side Chain Stability : The O-methyl group is acid-stable, but prolonged exposure to strong bases (e.g., piperidine >30 min) should be avoided. Pre-activation of the amino acid with DIC/HOBt reduces aggregation risks .
Advanced: How does O-methylation of tyrosine influence peptide solubility and aggregation propensity?
Methodological Answer:
O-methylation modifies tyrosine’s physicochemical properties:
- Solubility : The hydrophobic O-methyl group reduces aqueous solubility compared to unmodified tyrosine but enhances solubility in organic solvents (e.g., DMF), facilitating SPPS .
- Aggregation : Methylation disrupts π-π stacking interactions of aromatic side chains, potentially reducing β-sheet formation in amyloidogenic peptides. Comparative studies with Fmoc-Tyr(tBu)-OH show similar trends, where bulky substituents hinder aggregation .
- Structural Impact : FT-IR and circular dichroism (CD) are recommended to assess conformational changes in peptides .
Data Contradiction: How should researchers reconcile discrepancies in coupling efficiencies for Fmoc-protected tyrosine derivatives?
Methodological Answer:
Discrepancies arise from substituent-specific steric and electronic effects:
- Steric Hindrance : N-methylation in this compound reduces coupling efficiency compared to non-methylated analogs (e.g., Fmoc-Tyr-OH). Kinetic studies using real-time NMR or LC-MS monitoring can optimize reaction times .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in Fmoc-3-nitro-L-tyrosine) slow coupling due to reduced nucleophilicity. Pre-activation with phosphonium salts (e.g., PyBOP) may improve yields .
- Validation : Cross-referencing synthetic protocols with published data (e.g., tert-butyl vs. methyl protections) ensures reproducibility .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (theoretical MW: 417.45 g/mol) .
- Specific Rotation : Polarimetry at 24°C (e.g., [α]D = -27° to -30° in DMF) verifies enantiomeric purity .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points (170–180°C for related Fmoc-Tyr derivatives) .
Advanced: How does this compound compare to other tyrosine derivatives in protease resistance studies?
Methodological Answer:
- Protease Resistance : O-methylation shields the phenolic hydroxyl group, reducing cleavage by tyrosine-specific proteases (e.g., chymotrypsin). Comparative assays with Fmoc-Tyr(3-NO₂)-OH show similar resistance due to steric/electronic modifications .
- Functional Studies : Incorporate the derivative into model substrates (e.g., fluorogenic peptides) and monitor cleavage via fluorescence quenching or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
